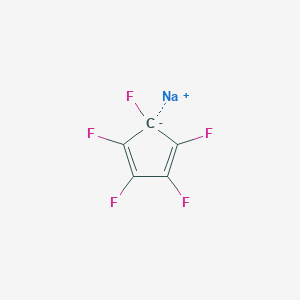
sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene is a unique organofluorine compound characterized by the presence of five fluorine atoms attached to a cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene typically involves the fluorination of cyclopentadiene. One common method is the direct fluorination of cyclopentadiene using elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, often utilizing specialized equipment to ensure safety and efficiency. The use of sodium fluoride as a fluorinating agent in the presence of a suitable catalyst can also be employed to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The compound can participate in Diels-Alder reactions due to the presence of the conjugated diene system.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or organometallic compounds can be used for substitution reactions.
Addition: Dienophiles like maleic anhydride can be used in Diels-Alder reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while Diels-Alder reactions can produce cycloaddition products.
Scientific Research Applications
Sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic compounds.
Biology: Investigated for its potential use in bioactive molecules and pharmaceuticals.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentafluorocyclopentadiene: Similar structure but without the sodium component.
Hexafluorocyclopentadiene: Contains six fluorine atoms, offering different reactivity and properties.
Tetrafluorocyclopentadiene: Contains four fluorine atoms, providing a basis for comparison in terms of reactivity and stability.
Uniqueness
Sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene is unique due to the presence of both sodium and five fluorine atoms, which impart distinct chemical properties
Properties
CAS No. |
90605-69-9 |
|---|---|
Molecular Formula |
C5F5Na |
Molecular Weight |
178.03 g/mol |
IUPAC Name |
sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5F5.Na/c6-1-2(7)4(9)5(10)3(1)8;/q-1;+1 |
InChI Key |
VYHYIGCBPRQELL-UHFFFAOYSA-N |
Canonical SMILES |
[C-]1(C(=C(C(=C1F)F)F)F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


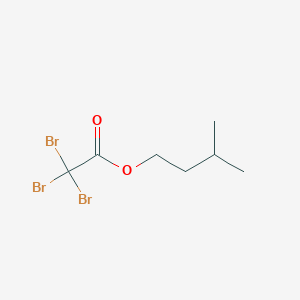
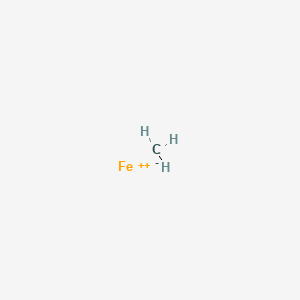
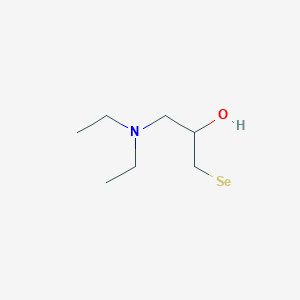
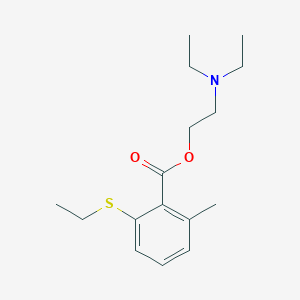
![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
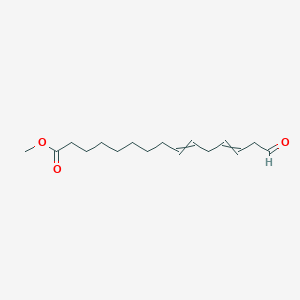
![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B14356022.png)

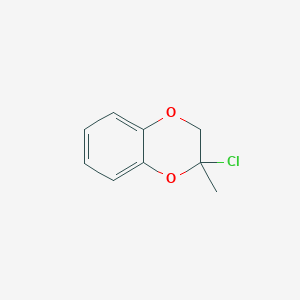
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
